molecular formula C16H23N3O2 B6070944 N~2~,N~2~-dimethyl-N~1~-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]glycinamide

N~2~,N~2~-dimethyl-N~1~-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]glycinamide

Cat. No. B6070944
M. Wt: 289.37 g/mol
InChI Key: JDVKIPDUZJFEFQ-UHFFFAOYSA-N
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Description

N~2~,N~2~-dimethyl-N~1~-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]glycinamide, commonly known as NMDA receptor antagonist, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

N~2~,N~2~-dimethyl-N~1~-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]glycinamide acts as an antagonist of the NMDA receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and memory formation. By blocking the NMDA receptor, N~2~,N~2~-dimethyl-N~1~-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]glycinamide reduces the excitotoxicity caused by excessive glutamate release, which can lead to neuronal damage and death.
Biochemical and physiological effects:
N~2~,N~2~-dimethyl-N~1~-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]glycinamide has been shown to have a variety of biochemical and physiological effects, including the reduction of oxidative stress and inflammation, the modulation of neurotransmitter release, and the improvement of synaptic plasticity and memory formation. It has also been shown to have analgesic effects by reducing the perception of pain.

Advantages and Limitations for Lab Experiments

N~2~,N~2~-dimethyl-N~1~-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]glycinamide has several advantages for lab experiments, including its high potency and selectivity for the NMDA receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, its use in lab experiments is limited by its cost and the need for specialized equipment and expertise.

Future Directions

There are several future directions for the research and development of N~2~,N~2~-dimethyl-N~1~-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]glycinamide, including the exploration of its potential therapeutic applications in other neurological and psychiatric disorders, the optimization of its pharmacokinetic properties, and the development of novel analogs with improved efficacy and selectivity. Additionally, the use of N~2~,N~2~-dimethyl-N~1~-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]glycinamide in combination with other drugs or therapies may enhance its therapeutic potential.

Synthesis Methods

The synthesis of N~2~,N~2~-dimethyl-N~1~-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]glycinamide involves the reaction of N-methyl-D-aspartic acid (NMDA) with 2-phenylethylamine and subsequent coupling with N,N-dimethylglycine. The final product is obtained after purification by column chromatography and recrystallization.

Scientific Research Applications

N~2~,N~2~-dimethyl-N~1~-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]glycinamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, depression, schizophrenia, and epilepsy. It has been shown to have neuroprotective, anti-inflammatory, and analgesic effects.

properties

IUPAC Name

2-(dimethylamino)-N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-18(2)12-15(20)17-14-10-16(21)19(11-14)9-8-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVKIPDUZJFEFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)NC1CC(=O)N(C1)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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